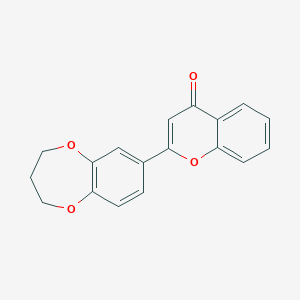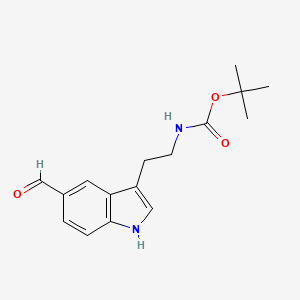
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-フルオロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリドは、ユニークなアゼチジノンコアを特徴とする複雑な有機化合物です。この化合物は、潜在的な生物活性と、さまざまな薬理活性分子の合成における中間体としての役割から、医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-フルオロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリドの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、アゼチジノンコアの調製から始まり、続いてベンジルオキシ基とフルオロフェニル基が導入されます。最後のステップでは、制御された条件下で、アゼチジノンをプロパノイルクロリドでアシル化して、目的の化合物を生成します。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるための合成経路の最適化が含まれる場合があります。これは、効率、スケーラビリティ、持続可能性の点で利点を持つフローマイクロリアクターシステムの使用を含めることができます .
化学反応の分析
反応の種類
3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-フルオロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応では、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: この反応では、カルボニル基をアルコールに還元できます。
置換: この反応では、1つの官能基を別の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) があります。
置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) や求核試薬 (例:アミン、アルコール) があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究への応用
3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-フルオロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリドは、いくつかの科学研究に用いられています。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を研究されています。
医学: 創薬における潜在的な用途が調査されています。
科学的研究の応用
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-フルオロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または生物学的プロセスに役割を果たすその他のタンパク質が含まれる場合があります。化合物の効果は、これらの標的への結合と活性の調節を伴う経路を通じて媒介されます。
類似の化合物との比較
類似の化合物
- 3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-クロロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリド
- 3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-メチルフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリド
独自性
3-((2S,3R)-2-(4-(ベンジルオキシ)フェニル)-1-(4-フルオロフェニル)-4-オキソアゼチジン-3-イル)プロパノイルクロリドの独自性は、その特定の置換パターンにあります。このパターンは、独特の化学的および生物学的特性を与えます。特にフルオロフェニル基の存在は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
- 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride
- 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-methylphenyl)-4-oxoazetidin-3-yl)propanoyl chloride
Uniqueness
The uniqueness of 3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoyl chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets .
特性
分子式 |
C25H21ClFNO3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoyl chloride |
InChI |
InChI=1S/C25H21ClFNO3/c26-23(29)15-14-22-24(28(25(22)30)20-10-8-19(27)9-11-20)18-6-12-21(13-7-18)31-16-17-4-2-1-3-5-17/h1-13,22,24H,14-16H2/t22-,24-/m1/s1 |
InChIキー |
SSUBCIAIHPHLAW-ISKFKSNPSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)Cl |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)





![Methyl 4-(3-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)propanamido)-5-chloro-2-methoxybenzoate](/img/structure/B11835511.png)






![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)
